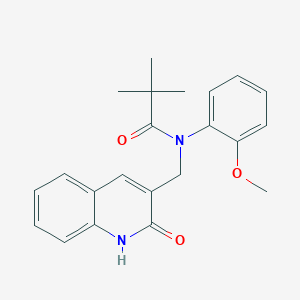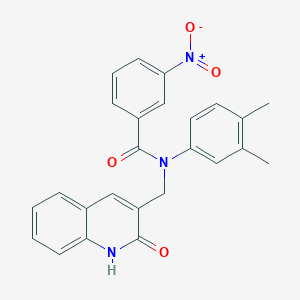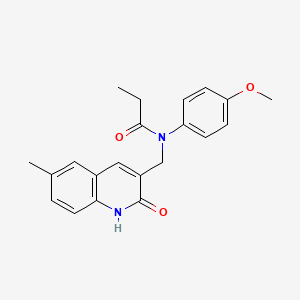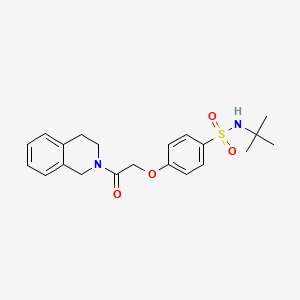![molecular formula C19H19N3O3 B7694032 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B7694032.png)
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is a complex organic compound that features a 1,2,4-oxadiazole ring, which is a well-known pharmacophore
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This one-pot method allows for the efficient assembly of the 1,2,4-oxadiazole core without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide nitrogen atom .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and process optimization would likely be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can target the oxadiazole ring or other functional groups in the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium dichloroisocyanurate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxadiazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s oxadiazole ring is a common pharmacophore in drug design, making it a candidate for developing new therapeutic agents.
Materials Science: It can be used in the development of energetic materials, fluorescent dyes, and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound’s unique structure allows it to be a versatile intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring can act as a ligand for various enzymes and receptors, modulating their activity. This interaction can lead to therapeutic effects, such as inhibition of specific enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine
- 3,3’-bis(4-nitrofurazan-3-yl)-5,5’-bi(1,2,4-oxadiazole)
- Ammonium 5,5’-(1,2,4-oxadiazole-3,5-diyl)bis(1H-tetrazol-1-olate)
Uniqueness
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern and the presence of both an oxadiazole ring and a phenoxyacetamide moiety. This combination of functional groups provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-3-17-21-19(25-22-17)14-7-5-9-16(11-14)24-12-18(23)20-15-8-4-6-13(2)10-15/h4-11H,3,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUEMZAIBNIVILD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7693963.png)


![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)

![2-{2-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]phenoxy}-N-(4-acetamidophenyl)acetamide](/img/structure/B7694004.png)
![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)



![N-(2-methoxyphenyl)-2-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}benzamide](/img/structure/B7694020.png)
![N'-cycloheptylidene-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694022.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B7694029.png)
![N-(4-ethoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7694036.png)
